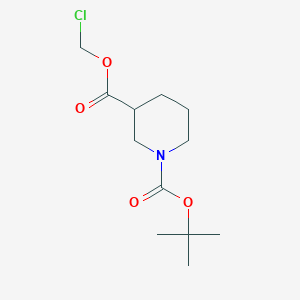

1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H20ClNO4 and a molecular weight of 277.75 g/mol It is a piperidine derivative, characterized by the presence of a tert-butyl group and a chloromethyl group attached to the piperidine ring

Métodos De Preparación

The synthesis of 1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and chloromethyl reagents under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas for reduction, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate has been investigated for its role in drug design and synthesis.

Antiviral and Antimicrobial Agents

Research indicates that derivatives of piperidine compounds exhibit antiviral and antimicrobial properties. The chloromethyl group in this compound can be crucial for modifying biological activity through further chemical reactions, potentially leading to the development of new therapeutic agents against resistant strains of bacteria and viruses.

Case Study: Synthesis of Antiviral Compounds

A study published in Journal of Medicinal Chemistry explored the synthesis of piperidine derivatives, including chloromethylated variants, demonstrating their efficacy against specific viral targets. The incorporation of the chloromethyl group was essential for enhancing the binding affinity to viral proteins, showcasing the compound's potential as a lead structure for antiviral drug development .

Agrochemicals

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide.

Insecticidal Activity

Research has shown that piperidine derivatives can exhibit insecticidal properties. The chloromethyl group may enhance the compound's ability to penetrate insect exoskeletons, increasing its effectiveness as an insecticide.

Case Study: Pesticide Development

A patent application detailed the development of a new class of insecticides based on chloromethylated piperidine derivatives. Field trials indicated significant efficacy against common agricultural pests, supporting the compound's application in sustainable agriculture .

Materials Science

In materials science, this compound can serve as a precursor for synthesizing polymers and other advanced materials.

Polymer Synthesis

The chloromethyl group provides a reactive site for polymerization processes. This allows for the creation of functionalized polymers with tailored properties for specific applications in coatings, adhesives, and composites.

Case Study: Functionalized Polymers

Research published in Macromolecules demonstrated that incorporating chloromethylated piperidines into polymer matrices significantly improved thermal stability and mechanical properties. These advancements make such materials suitable for high-performance applications .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity . The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar compounds to 1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate include:

1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate: Differing by the presence of a methyl group instead of a chloromethyl group.

tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate: Featuring a bromoethyl group instead of a chloromethyl group.

1-tert-Butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate: Differing by the position and number of ester groups.

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.

Actividad Biológica

1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- IUPAC Name : 1-(tert-butyl) 3-(chloromethyl) piperidine-1,3-dicarboxylate

- CAS Number : 2374762-70-4

- Molecular Formula : C18H31ClN2O5

- Molecular Weight : 377.91 g/mol

The compound features a piperidine ring substituted with tert-butyl and chloromethyl groups, which contribute to its reactivity and biological activity.

Antioxidant Properties

Research indicates that derivatives of piperidine compounds exhibit significant antioxidant properties. In a study assessing various piperidine derivatives, it was found that the presence of electron-donating groups enhances their ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Neuropharmacological Effects

Piperidine derivatives have been shown to interact with the GABAergic system, which plays a crucial role in modulating neuronal excitability. The compound's structural similarity to known GABA receptor modulators suggests it may possess anxiolytic or sedative properties . In vitro studies have demonstrated that certain piperidine derivatives can inhibit GABA uptake, indicating their potential as therapeutic agents for anxiety and depression .

Antimicrobial Activity

The biological activity of this compound has also been evaluated for antimicrobial effects. Preliminary screenings against various bacterial strains revealed moderate antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .

Case Study 1: Antioxidant Activity Assessment

A systematic study evaluated the antioxidant capacity of several piperidine derivatives including this compound using the DPPH assay. The results indicated that this compound exhibited a significant reduction in DPPH radical concentration, comparable to standard antioxidants like ascorbic acid.

Case Study 2: Neuropharmacological Evaluation

In a behavioral study on mice, administration of the compound showed anxiolytic effects as assessed by the elevated plus maze test. Mice treated with varying doses displayed increased time spent in open arms compared to control groups.

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-(chloromethyl) piperidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-6-4-5-9(7-14)10(15)17-8-13/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTKPJOFDRDGDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.